5-(Hydrazinomethyl)pyrimidine 5-(Hydrazinomethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1234616-20-6
VCID: VC0037118
InChI: InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2
SMILES: C1=C(C=NC=N1)CNN
Molecular Formula: C5H8N4
Molecular Weight: 124.147

5-(Hydrazinomethyl)pyrimidine

CAS No.: 1234616-20-6

Cat. No.: VC0037118

Molecular Formula: C5H8N4

Molecular Weight: 124.147

* For research use only. Not for human or veterinary use.

5-(Hydrazinomethyl)pyrimidine - 1234616-20-6

Specification

CAS No. 1234616-20-6
Molecular Formula C5H8N4
Molecular Weight 124.147
IUPAC Name pyrimidin-5-ylmethylhydrazine
Standard InChI InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2
Standard InChI Key FWSYLVSAXYNDJO-UHFFFAOYSA-N
SMILES C1=C(C=NC=N1)CNN

Introduction

Molecular Structure and Basic Properties

5-(Hydrazinomethyl)pyrimidine belongs to the broader family of pyrimidine compounds, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The distinctive feature of this particular derivative is the hydrazinomethyl (-CH₂-NH-NH₂) functional group attached at the 5-position of the pyrimidine ring. This functional group combination creates unique electronic and structural properties that influence the compound's reactivity patterns and potential biological interactions.

Structural Characteristics

The pyrimidine core of this compound provides an aromatic scaffold with electron-deficient character due to the presence of two electronegative nitrogen atoms in the ring. The hydrazinomethyl group at the 5-position introduces nucleophilic character through the terminal -NH₂ group, which can participate in various chemical reactions and biological interactions. The structural arrangement allows for potential hydrogen bonding through the nitrogen atoms, contributing to its physical properties and interaction possibilities with biological targets.

Physical and Chemical Properties

While specific experimental data on 5-(Hydrazinomethyl)pyrimidine is limited in the provided research, its properties can be partially inferred from structural analysis and comparison with related pyrimidine derivatives. The compound likely exists as a crystalline solid at room temperature, with moderate water solubility due to the presence of the hydrazine group. The structural features suggest potential for hydrogen bonding interactions, which would influence its solubility profile in various solvents.

Synthesis Methodologies

The synthesis of 5-(Hydrazinomethyl)pyrimidine can be approached through several methodological pathways, drawing from established protocols for functionalized pyrimidines. Based on the available research information, these synthetic routes typically involve modification of preformed pyrimidine rings or cyclization reactions to construct the pyrimidine core with the desired substitution pattern.

Hydrazine Incorporation

One potential synthetic approach involves the reaction of appropriately functionalized pyrimidine derivatives with hydrazine hydrate. This methodology is supported by related research on pyrimidine derivatives where hydrazine hydrate has been employed to introduce hydrazine-containing functional groups . In these reactions, hydrazine hydrate (NH₂NH₂·H₂O) reacts with suitable leaving groups or carbonyl functionalities at the 5-position of the pyrimidine ring, often requiring acidic conditions to facilitate the transformation.

From Hydroxymethyl Precursors

Another viable synthetic route may involve the conversion of 5-(hydroxymethyl)pyrimidine derivatives to the corresponding hydrazine derivatives. The hydroxymethyl group (-CH₂OH) can be activated through conversion to a better leaving group (such as tosylate or mesylate), followed by nucleophilic displacement with hydrazine. The computational and structural insights from studies on 5-(hydroxymethyl)pyrimidine provide valuable information for understanding the electronic environment of the 5-position, which would influence such transformations .

Representative Synthesis Protocol

Based on analogous reactions reported for pyrimidine derivatives, a potential synthesis of 5-(Hydrazinomethyl)pyrimidine might involve:

  • Preparation of an appropriately substituted 5-(chloromethyl)pyrimidine

  • Reaction with excess hydrazine hydrate in a suitable solvent (e.g., ethanol)

  • Heating under reflux conditions for several hours

  • Cooling, neutralization, and isolation of the product

This approach aligns with reported methodologies for introducing hydrazine moieties into heterocyclic compounds as described in the research literature .

Analytical Characterization

The identification and characterization of 5-(Hydrazinomethyl)pyrimidine typically involve multiple complementary analytical techniques to confirm structure, purity, and key physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-(Hydrazinomethyl)pyrimidine would likely show characteristic signals including:

  • Aromatic protons of the pyrimidine ring (typically in the range δ 8.0-9.0 ppm)

  • Methylene protons (-CH₂-) adjacent to the hydrazine group (approximately δ 3.5-4.5 ppm)

  • Hydrazine protons (-NH-NH₂), which may appear as broad signals due to potential exchange phenomena

The ¹³C NMR would be expected to show signals for the pyrimidine carbons (typically in the range δ 120-165 ppm) and the methylene carbon (likely around δ 40-50 ppm).

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands including:

  • N-H stretching vibrations (approximately 3300-3500 cm⁻¹)

  • C=N stretching of the pyrimidine ring (approximately 1600-1650 cm⁻¹)

  • C-H stretching of the methylene group (approximately 2900-3000 cm⁻¹)

This spectroscopic fingerprint would be valuable for confirming the presence of the hydrazinomethyl functionality and the pyrimidine core .

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the structure. The molecular ion peak would correspond to the molecular weight of 5-(Hydrazinomethyl)pyrimidine, and fragment ions might include those resulting from the loss of the hydrazine moiety or cleavage of the methylene-hydrazine bond.

X-ray Crystallography

Computational Studies

Computational methods can provide valuable insights into the electronic structure, reactivity, and potential applications of 5-(Hydrazinomethyl)pyrimidine.

Density Functional Theory Calculations

Similar to studies on related pyrimidine derivatives, density functional theory (DFT) calculations using appropriate basis sets can elucidate the electronic structure and properties of 5-(Hydrazinomethyl)pyrimidine. The B3LYP functional with the 6-311++G(d,p) basis set has been successfully applied to study related pyrimidine compounds, yielding valuable information about geometric parameters, vibrational frequencies, and electronic properties .

Frontier Molecular Orbital Analysis

Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions would provide insights into the compound's potential for electron-donor or electron-acceptor interactions. These parameters are crucial for understanding potential biological activity and chemical reactivity .

Biological Activities and Applications

The biological profile of 5-(Hydrazinomethyl)pyrimidine can be inferred partially from studies on structurally related pyrimidine derivatives, which often exhibit a diverse range of pharmacological activities.

Analgesic Activity

Pyrimidine derivatives, particularly those containing hydrazide functionalities, have demonstrated significant analgesic properties in various models. The structural features of 5-(Hydrazinomethyl)pyrimidine suggest potential for central and peripheral analgesic activity, though specific studies on this exact compound would be needed for confirmation .

Table 1: Potential Pharmacological Properties of 5-(Hydrazinomethyl)pyrimidine

Activity TypePredicted MechanismSupporting EvidenceConfidence Level
AnalgesicInhibition of pain signaling pathwaysAnalogous pyrimidine-hydrazine compounds show activityModerate
AntimicrobialInhibition of nucleic acid synthesisRelated pyrimidines show antimicrobial effectsLow-Moderate
Enzyme InhibitionInteraction with enzyme active sitesHydrazine groups often confer enzyme inhibitory propertiesModerate
AntitumorMultiple possible mechanismsPyrimidine scaffold present in several antitumor agentsLow

Synthetic Applications

Beyond potential biological applications, 5-(Hydrazinomethyl)pyrimidine represents a valuable synthon for the preparation of more complex molecular architectures. The hydrazine functionality can participate in various condensation reactions (with aldehydes, ketones, or carboxylic acids) to generate hydrazones, hydrazides, or heterocyclic systems incorporating the pyrimidine core.

Structure-Activity Relationship Considerations

Understanding the relationship between the structure of 5-(Hydrazinomethyl)pyrimidine and its biological activities requires consideration of multiple molecular features.

Key Structural Elements

The biological activity profile of 5-(Hydrazinomethyl)pyrimidine is likely influenced by several structural elements:

Comparison with Related Derivatives

Comparison with structurally related compounds provides context for understanding the specific contributions of the hydrazinomethyl group at the 5-position. For example, while 5-(hydroxymethyl)pyrimidine derivatives have been studied for their computational properties , the replacement of the hydroxyl group with a hydrazine moiety would significantly alter the hydrogen bonding pattern and nucleophilicity of the molecule.

Analytical Methods for Detection and Quantification

The development of reliable analytical methods for the detection and quantification of 5-(Hydrazinomethyl)pyrimidine is essential for both research applications and potential quality control in pharmaceutical contexts.

Chromatographic Methods

High-performance liquid chromatography (HPLC) represents a primary tool for the quantitative analysis of 5-(Hydrazinomethyl)pyrimidine. Based on approaches used for related pyrimidine derivatives, suitable conditions might include:

  • C18 reverse-phase column

  • Mobile phase consisting of a mixture of acetonitrile and buffer solution

  • UV detection at wavelengths characteristic of the pyrimidine chromophore (typically 250-280 nm)

Spectrophotometric Methods

UV-visible spectrophotometry can provide a simpler alternative for quantification, particularly in relatively pure samples. The pyrimidine ring typically exhibits strong absorbance in the UV region, which can be utilized for quantitative determination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator